![molecular formula C11H17ClFN5 B12232525 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B12232525.png)
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the reaction of 1,5-dimethylpyrazole with a suitable alkylating agent such as 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, indicating its potential as a lead compound for cancer therapy .
The mechanism of action often involves the modulation of key cellular pathways, such as inhibition of the mTORC1 pathway, which leads to increased autophagy and reduced cell proliferation. This was evidenced by the accumulation of LC3-II in treated cells, suggesting disruption of autophagic flux .
Antimicrobial and Anti-inflammatory Activities
Beyond anticancer properties, pyrazole derivatives have been reported to possess antimicrobial and anti-inflammatory activities. A review indicated that certain aminopyrazole-based compounds exhibit good antibacterial properties while others show moderate anti-inflammatory effects . The introduction of specific substituents can enhance these biological activities.
Applications in Medicinal Chemistry
The unique structure of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride makes it a candidate for various therapeutic applications:
- Cancer Therapy: Due to its anticancer properties, it is being investigated as a potential treatment for different types of cancer.
- Antimicrobial Agents: Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Drugs: The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on pyrazole derivatives found that modifications at specific positions led to enhanced activity against breast cancer cell lines. The study demonstrated that compounds with similar structural motifs to N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine exhibited significant cytotoxicity and induced apoptosis in cancer cells .
Case Study 2: Antibacterial Activity
In another research effort focusing on aminopyrazoles, several derivatives were tested for their antibacterial efficacy against common pathogens. The findings revealed that certain derivatives displayed potent activity against resistant strains, highlighting their potential as new therapeutic agents in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine
- N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-difluoroethanamine
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is unique due to the presence of the fluoroethyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a compound with significant biological activity, particularly within the realm of medicinal chemistry. Its structure incorporates pyrazole moieties, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Molecular Structure and Composition
Property | Value |
---|---|
Molecular Formula | C12H19ClFN5 |
Molecular Weight | 287.76 g/mol |
IUPAC Name | 1-(1-ethylpyrazol-3-yl)-N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine;hydrochloride |
InChI Key | JSETVVFDMYPDKY-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CC(=N1)CNCC2=CC=NN2CCF.Cl |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to:
- Inhibit Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially alleviating conditions such as arthritis and other inflammatory diseases .
- Antiparasitic Properties : Similar compounds have demonstrated activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating that this compound could possess similar antiparasitic effects .
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been implicated in inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial activity is a key area of interest for further investigation .
Cytotoxicity Studies
A critical aspect of evaluating the biological activity of this compound is its cytotoxicity profile. Studies on related pyrazole compounds have shown varying levels of cytotoxicity against human cell lines, which raises important considerations for drug development. For example, certain 1,3-diarylpyrazoles were found to exhibit low micromolar potencies against protozoan parasites while maintaining low cytotoxicity against human cells .
Synthesis and Biological Evaluation
In a study focused on the synthesis of pyrazole derivatives, researchers synthesized several analogs of this compound and evaluated their biological activities. The results indicated that some derivatives exhibited potent antiparasitic activity without significant cytotoxic effects on human cells, highlighting the therapeutic potential of these compounds .
Structure–Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity was explored through SAR studies. Modifications to the pyrazole ring and substitution patterns were found to significantly influence both the efficacy and toxicity profiles of the compounds tested .
Properties
Molecular Formula |
C11H17ClFN5 |
---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-9-10(6-14-16(9)2)5-13-11-7-15-17(8-11)4-3-12;/h6-8,13H,3-5H2,1-2H3;1H |
InChI Key |
WITFZKYRRIGYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
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